molecular formula C8H7Cl2IO2 B6287274 1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene CAS No. 2586127-47-9

1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene

Cat. No.: B6287274
CAS No.: 2586127-47-9
M. Wt: 332.95 g/mol
InChI Key: OFVUUIMLPIHZFU-UHFFFAOYSA-N
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Description

Contextualization of Polysubstituted Benzene (B151609) Derivatives in Contemporary Organic Synthesis

Polysubstituted benzene derivatives are fundamental building blocks in the synthesis of a vast array of functional molecules. uwindsor.cagoogle.comresearchgate.net The specific arrangement of different substituents on the benzene ring dictates the molecule's steric and electronic properties, which in turn determines its chemical reactivity and biological activity. The synthesis of these compounds often relies on electrophilic aromatic substitution reactions, where the directing effects of existing substituents are crucial for achieving the desired substitution pattern. google.comresearchgate.net The ability to strategically introduce multiple, and often different, halogen atoms, alongside other functional groups, onto a benzene ring is a powerful tool for synthetic chemists, enabling the construction of complex molecular architectures. rsc.orgbeilstein-journals.org

Significance of Dihalo-iodobenzene Scaffolds in Synthetic Methodologies

Aromatic halides are pivotal precursors in a multitude of synthetic transformations, most notably in transition metal-catalyzed cross-coupling reactions. calibrechem.comresearchgate.net Among the common halogens (fluorine, chlorine, bromine, and iodine), the carbon-iodine bond is the most reactive towards oxidative addition to a metal center, a key step in many catalytic cycles. calibrechem.com This high reactivity makes iodinated aromatic compounds, including dihalo-iodobenzene scaffolds, highly valuable substrates for reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings. calibrechem.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. The presence of additional halogen atoms, such as chlorine, on the benzene ring provides further opportunities for sequential and site-selective cross-coupling reactions, enabling the construction of highly functionalized and complex molecular frameworks. researchgate.net

Role of Methoxymethoxy (MOM) Ethers as Protecting Groups for Phenolic Hydroxyls in Complex Syntheses

In the synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. The hydroxyl group of phenols is one such functionality that frequently requires protection due to its acidic nature and nucleophilicity. The methoxymethyl (MOM) ether is a widely employed protecting group for alcohols and phenols. uwindsor.cawikipedia.orgorganic-chemistry.org

The MOM group is typically introduced by reacting the phenol (B47542) with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). uwindsor.caorganic-chemistry.org Alternatively, dimethoxymethane (B151124) in the presence of an acid catalyst can be used. wikipedia.org MOM ethers are stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and many oxidizing and reducing agents. wikipedia.orgorganic-chemistry.org This stability makes them ideal for multi-step syntheses.

The removal of the MOM group, or deprotection, is typically achieved under acidic conditions, regenerating the free phenol. uwindsor.cawikipedia.orgorganic-chemistry.org This sensitivity to acid allows for its selective cleavage in the presence of other protecting groups that are stable to acid but labile to other conditions.

Furthermore, the MOM ether group can act as a directed metalation group (DMG). harvard.eduorganic-chemistry.org This means that in the presence of a strong organolithium base, such as n-butyllithium, deprotonation of the aromatic ring will occur selectively at the position ortho to the MOM ether. This directed ortho metalation (DoM) provides a powerful method for introducing additional substituents at a specific position on the benzene ring. wikipedia.orgharvard.eduorganic-chemistry.org

Overview of Research Trajectories for Aryl Halide and Protected Phenol Chemistry

Current research in the field of aryl halide chemistry is focused on the development of new and more efficient catalytic systems for cross-coupling reactions, with a particular emphasis on using less expensive and more abundant metals than palladium. google.com There is also a significant effort towards the development of methods for the late-stage functionalization of complex molecules, where the selective introduction of a halogen atom can provide a handle for further synthetic modifications. organic-chemistry.org Green chemistry principles are also driving the development of more environmentally benign methods for the synthesis of aryl halides. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dichloro-2-iodo-3-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2IO2/c1-12-4-13-8-6(10)3-2-5(9)7(8)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVUUIMLPIHZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2IO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,4 Dichloro 2 Iodo 3 Methoxymethoxy Benzene

Retrosynthetic Analysis of the 1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene Skeleton

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The methoxymethoxy (MOM) ether can be disconnected to reveal a phenolic hydroxyl group, leading to the key intermediate, 1,4-dichloro-2-iodo-3-hydroxybenzene. This disconnection is a standard protecting group manipulation.

Further disconnection of the iodo group through a C-I bond cleavage points to 2,5-dichlorophenol (B122974) as a readily accessible starting material. The introduction of the iodine atom can be envisioned via an electrophilic iodination reaction. The regioselectivity of this step is critical to achieving the desired 2-iodo substitution pattern.

An alternative retrosynthetic approach would involve the initial protection of 2,5-dichlorophenol with a MOM group, followed by a regioselective iodination of the resulting 1,4-dichloro-2-(methoxymethoxy)benzene (B6354678). The directing effect of the MOM-ether group would be a crucial factor in this strategy.

Finally, a more advanced strategy could involve a directed ortho-metalation approach, where a suitable directing group on the dichlorinated benzene (B151609) ring facilitates the introduction of the iodine atom at the desired position.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound hinges on the efficient preparation of key precursors and the regioselective introduction of the iodine moiety.

Preparation of Dichlorinated Benzene Precursors

The primary precursor for the synthesis is 2,5-dichlorophenol. This compound is commercially available, but several synthetic methods have been reported for its preparation. One common industrial method involves the hydrolysis of 1,2,4-trichlorobenzene. Another route starts from p-dichlorobenzene, which undergoes a Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to yield 2,5-dichlorophenol. wikipedia.org A further method involves the reaction of 1-bromo-2,5-dichlorobenzene with sodium hydroxide (B78521) in methanol (B129727) in the presence of a copper catalyst. nih.govdtu.dk For laboratory-scale syntheses, the diazotization of 2,5-dichloroaniline (B50420) followed by hydrolysis is also a viable option. researchgate.net

Starting MaterialReagentsProductReference
1,2,4-TrichlorobenzeneNaOH, H2O2,5-DichlorophenolIndustrial Process
p-Dichlorobenzene1. Acetyl chloride, AlCl3; 2. Peroxide; 3. NaOH2,5-Dichlorophenol wikipedia.org
1-Bromo-2,5-dichlorobenzeneNaOH, Methanol, Cu catalyst2,5-Dichlorophenol nih.govdtu.dk
2,5-Dichloroaniline1. NaNO2, H+; 2. H2O, heat2,5-Dichlorophenol researchgate.net

Introduction of the Iodinated Moiety: Regioselective Iodination Techniques

The regioselective introduction of an iodine atom onto the 2,5-dichlorophenol skeleton is a critical step. The hydroxyl group is a strongly activating, ortho-, para-directing group. In 2,5-dichlorophenol, the positions ortho and para to the hydroxyl group are C6 and C4, respectively. The desired product requires iodination at the C6 position (adjacent to the hydroxyl group and one of the chlorine atoms).

Direct iodination of phenols can lead to a mixture of mono-, di-, and tri-iodinated products. scispace.com However, by carefully controlling the reaction conditions and the iodinating agent, regioselective iodination can be achieved. The use of elemental iodine in combination with an oxidizing agent or a catalyst is a common approach. For instance, the iodination of chlorinated aromatic compounds using silver salts such as silver sulfate (B86663) (Ag₂SO₄) in the presence of iodine has been shown to be effective. uky.edu While iodination of 2,5-dichlorophenol with Ag₂SO₄/I₂ has been reported to yield the para-substituted product, 2,5-dichloro-4-iodophenol, other silver salts like AgSbF₆/I₂ have shown a high preference for ortho-iodination in related systems. uky.edu This suggests that the choice of the silver salt can significantly influence the regiochemical outcome.

SubstrateIodinating AgentConditionsMajor ProductReference
2,5-DichlorophenolI₂, Ag₂SO₄Dichloromethane2,5-Dichloro-4-iodophenol uky.edu
3,5-DichlorophenolI₂, AgSbF₆Dichloromethane3,5-Dichloro-2-iodophenol uky.edu

This data suggests that achieving the desired 2-iodo (or 6-iodo, which is equivalent by numbering) substitution on 2,5-dichlorophenol via direct electrophilic iodination requires careful selection of reagents to favor ortho substitution over the electronically favored para position.

Ortho-Directed Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) offers a powerful alternative for the regioselective functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile, such as iodine.

For the synthesis of 1,4-dichloro-2-iodo-3-hydroxybenzene, the hydroxyl group of 2,5-dichlorophenol would first need to be protected with a suitable DMG. A methoxy (B1213986) or a protected amino group can serve as effective DMGs. After protection, treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would generate the aryllithium species at the position ortho to the directing group. Quenching this intermediate with molecular iodine would then introduce the iodine atom at the desired position. The subsequent deprotection of the DMG would yield the target 1,4-dichloro-2-iodo-3-hydroxybenzene. The methoxymethoxy (MOM) group itself can also act as a directing group in some systems.

Protecting Group Chemistry of the Hydroxyl Functionality

The hydroxyl group of 2,5-dichlorophenol is reactive and can interfere with certain synthetic transformations, such as metalation or reactions requiring strong bases. Therefore, its protection is often a necessary step in a multi-step synthesis.

Strategies for Methoxymethoxy (MOM) Ether Installation

The methoxymethoxy (MOM) group is a widely used protecting group for alcohols and phenols due to its stability under a variety of conditions and its relatively straightforward removal under acidic conditions.

The installation of the MOM group onto a phenol (B47542) is typically achieved by reaction with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). However, due to the carcinogenic nature of MOMCl, alternative, safer reagents have been developed. These include methoxymethyl phenyl sulfide, which can be activated by methyl iodide, or using dimethoxymethane (B151124) in the presence of a Lewis acid catalyst like phosphorus pentoxide or a strong protic acid. uky.educhemicalbook.com Another mild and effective reagent is methoxymethyl acetate, which can protect phenols in the presence of a Lewis acid like zinc chloride. organic-chemistry.org

Phenol SubstrateReagentBase/CatalystSolventProduct
PhenolMethoxymethyl chloride (MOMCl)N,N-Diisopropylethylamine (DIPEA)DichloromethanePhenyl methoxymethyl ether
PhenolDimethoxymethaneP₂O₅ or H⁺ChloroformPhenyl methoxymethyl ether
3,4-DichlorophenolMethoxymethyl acetateZinc chloride etherateDichloromethane3,4-Dichlorophenyl methoxymethyl ether

Evaluation of MOM Ether Stability under Diverse Synthetic Conditions

The methoxymethyl (MOM) ether is a commonly employed protecting group for hydroxyl functionalities due to its stability under a range of conditions. nih.gov However, its stability is not absolute and can be compromised under specific synthetic transformations, particularly those involving halogens and acidic reagents. nih.gov

The stability of the MOM ether in the context of synthesizing this compound is a significant concern, as the synthetic route involves an iodination step. MOM ethers have been reported to be sensitive to halogens. nih.gov This sensitivity can lead to the cleavage of the MOM group, exposing the free hydroxyl and potentially leading to undesired side reactions or the formation of impurities.

Furthermore, many iodination procedures utilize reagents that are either acidic or generate acidic byproducts, such as hydriodic acid (HI). nih.gov MOM ethers are known to be labile under acidic conditions, readily undergoing hydrolysis to the corresponding alcohol. nih.gov Therefore, the choice of iodinating agent and the control of the reaction's pH are crucial to maintain the integrity of the MOM protecting group. The use of non-acidic iodination reagents or the addition of a non-nucleophilic base to neutralize any in situ generated acid can be effective strategies to prevent deprotection.

Empirical evidence from related syntheses involving the iodination of MOM-protected phenols has shown instances of unintended deprotection. For example, in the synthesis of iodinated BINOL derivatives, the MOM protecting group was found to be cleaved during the iodination and subsequent workup, which involved saturated ammonium (B1175870) chloride, a mildly acidic reagent. This highlights the delicate nature of the MOM group under conditions that may not be strongly acidic but are sufficient to catalyze its removal.

The following table summarizes the general stability of MOM ethers under various conditions pertinent to the synthesis of the target compound.

Reagent/ConditionStability of MOM EtherPotential Outcome in the Synthesis of this compound
N-Iodosuccinimide (NIS)Generally compatible, but can be acidicPotential for deprotection if acidic byproducts are not neutralized
Iodine (I₂) with an oxidantDependent on the oxidant and pHAcidic conditions generated by some oxidants can lead to cleavage
Silver salts (e.g., Ag₂SO₄) with I₂Can generate acidic byproductsRisk of deprotection, requiring careful control of reaction conditions nih.gov
Aqueous acidUnstableCleavage of the MOM ether to the corresponding phenol
Non-nucleophilic basesStableCan be used to neutralize acidic byproducts during iodination

Optimization of Reaction Conditions and Yields

The solvent plays a multifaceted role in the synthesis of this compound, influencing reactant solubility, reaction rates, and, most importantly, the regioselectivity of the iodination step.

For the etherification step, where the hydroxyl group of a dichlorophenol is protected with a MOM group, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically employed. These solvents effectively solvate the alkoxide intermediate and the electrophilic MOM-donating reagent, facilitating the reaction.

The choice of solvent is particularly critical for the regioselective iodination of the dichlorinated and MOM-protected precursor. The desired product has the iodine atom positioned ortho to the methoxymethoxy group and between the two chlorine atoms. The directing effect of the -OMOM group and the existing chlorine atoms will influence the position of iodination.

The following table illustrates the effect of different solvents on the iodination of a model substrate, 3,5-dichloroanisole, which can provide insights into the potential solvent effects for the synthesis of the target compound.

SolventIodinating SystemOutcomeReference
Dichloromethane (DCM)Ag₂SO₄ / I₂Moderate yield of ortho-iodinated product nih.gov
n-HexaneAg₂SO₄ / I₂Good total yield, but poor regioselectivity nih.gov
Acetonitrile (CH₃CN)NIS / PTSAFormation of multiple iodinated products nih.gov

The selection of an appropriate catalyst is crucial for achieving high efficiency and selectivity in both the etherification and halogenation stages of the synthesis.

For the etherification step, the reaction is typically base-catalyzed. A strong, non-nucleophilic base such as sodium hydride (NaH) is often used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide that readily reacts with chloromethyl methyl ether (MOMCl).

For the halogenation step, particularly the iodination, various catalytic systems can be employed to enhance the electrophilicity of the iodine source and to control the regioselectivity.

Acid Catalysis: Trifluoroacetic acid (TFA) has been used as a catalyst in conjunction with N-iodosuccinimide (NIS) for the regioselective iodination of electron-rich aromatic compounds. organic-chemistry.org However, the acidic nature of this catalyst poses a risk to the stability of the MOM ether.

Silver Salt-Mediated Iodination: Silver salts such as silver sulfate (Ag₂SO₄), silver tetrafluoroborate (B81430) (AgBF₄), and silver hexafluoroantimonate (AgSbF₆) can be used to activate molecular iodine (I₂). nih.gov These reagents generate a more potent electrophilic iodine species, facilitating the iodination of less reactive aromatic rings. The choice of the silver salt can influence the reactivity and regioselectivity of the reaction. nih.gov

Laccase-Catalyzed Iodination: Enzymatic catalysts, such as laccases, have been explored for the sustainable iodination of phenols using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant. researchgate.net This method offers a greener alternative to traditional iodination reagents.

Ammonium Salt Catalysis for Ortho-Halogenation: Certain ammonium salts have been shown to catalyze the ortho-selective halogenation of phenols. scientificupdate.com This approach could be highly beneficial for achieving the desired regiochemistry in the synthesis of this compound.

The following table provides a summary of catalyst systems applicable to the key synthetic steps.

Reaction StepCatalyst SystemFunctionConsiderations
EtherificationSodium Hydride (NaH)Base catalyst for deprotonation of phenolRequires anhydrous conditions
IodinationTrifluoroacetic Acid (TFA) with NISAcid catalyst to activate NISPotential for MOM group cleavage organic-chemistry.org
IodinationSilver Salts (e.g., Ag₂SO₄) with I₂Lewis acid to activate I₂Can generate acidic byproducts nih.gov
IodinationLaccase with KI/O₂Biocatalyst for green iodinationMild conditions, environmentally friendly researchgate.net
Ortho-HalogenationAmmonium SaltsDirects halogenation to the ortho positionHigh regioselectivity scientificupdate.com

Novel Synthetic Routes and Methodological Innovations

Recent advancements in synthetic organic chemistry have focused on developing more efficient and environmentally benign methodologies. For the synthesis of complex molecules like this compound, one-pot synthesis approaches and transition-metal-free pathways are of significant interest.

A one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers several advantages, including reduced waste, lower costs, and shorter reaction times. A hypothetical one-pot synthesis of this compound could involve the sequential iodination and methoxymethylation of a 2,5-dichlorophenol starting material.

However, the development of such a one-pot procedure presents significant challenges. The reagents and conditions for iodination and etherification must be compatible. For instance, the basic conditions typically required for MOM protection would be incompatible with many electrophilic iodinating reagents. Conversely, the acidic conditions or byproducts of some iodination reactions could prevent the subsequent etherification or cleave the newly formed MOM ether.

A potential strategy could involve an initial iodination of 2,5-dichlorophenol under neutral or mildly acidic conditions, followed by in-situ neutralization and the addition of a base and MOMCl for the subsequent etherification. The success of this approach would depend on the careful selection of reagents and the precise control of the reaction environment. While specific one-pot syntheses for this exact molecule are not prominently documented, the principles of one-pot methodologies are actively being applied to the synthesis of other substituted aromatic ethers. organic-chemistry.org

The use of transition metals in catalysis, while highly effective, can lead to product contamination with trace metals, which is a concern in many applications. Consequently, there is a growing interest in developing transition-metal-free synthetic routes.

For the synthesis of this compound, the key step that could potentially involve a transition-metal catalyst is the iodination of the aromatic ring. While many C-H activation/iodination reactions rely on transition metals, several transition-metal-free alternatives exist.

Electrophilic Iodination with I₂ and an Oxidant: A common transition-metal-free approach involves the use of molecular iodine in the presence of an oxidizing agent. The oxidant converts iodide (I⁻), a byproduct of the reaction, back to the electrophilic I⁺ species, allowing for a more atom-economical process. Various oxidants such as hydrogen peroxide have been used for this purpose. mdpi.com

Organocatalytic Iodination: The use of small organic molecules as catalysts for iodination is a promising transition-metal-free strategy. For example, certain thiourea (B124793) derivatives have been shown to catalyze the iodination of activated aromatic compounds.

Iodination using Hypervalent Iodine Reagents: Hypervalent iodine reagents, such as Dess-Martin periodinane or various iodonium (B1229267) salts, can serve as electrophilic iodine sources and mediate iodination reactions without the need for a metal catalyst.

The development of a completely transition-metal-free synthesis of this compound would likely rely on the judicious choice of a suitable electrophilic iodinating agent that does not require metal activation.

Stereochemical Control and Regioselectivity in Polyhalogenated Benzene Synthesis

In the synthesis of achiral molecules like this compound, the concept of stereochemical control is not directly applicable in terms of generating stereoisomers (enantiomers or diastereomers). However, the principles of regioselectivity are of utmost importance in controlling the specific arrangement of substituents on the benzene ring, which is a form of constitutional isomerism. The synthesis of polyhalogenated benzenes is a prime example where achieving the desired regiochemistry is the central challenge.

Regioselectivity in electrophilic aromatic substitution, the primary method for introducing substituents onto a benzene ring, is governed by the electronic and steric properties of the substituents already present on the ring. wikipedia.org These substituents can be classified as either activating or deactivating, and as ortho-, para- or meta-directing.

Electronic Effects: Activating groups, such as hydroxyl (-OH) and methoxy (-OCH3), donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They direct incoming electrophiles to the ortho and para positions. Halogens, such as chlorine (-Cl) and iodine (-I), are deactivating due to their inductive electron-withdrawing effect, but they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

Steric Effects: The size of the existing substituents can hinder the approach of an electrophile to the adjacent (ortho) positions. This steric hindrance can lead to a preference for substitution at the less hindered para position.

In the context of synthesizing this compound from 2,5-dichlorophenol, the regioselectivity of the iodination step is critical. The hydroxyl group is a powerful activating and ortho-, para-directing group. The two chloro groups are deactivating but also ortho-, para-directing. The positions ortho and para to the hydroxyl group are C3, C5, and C1. The C5 and C1 positions are already occupied by chloro groups. Therefore, the hydroxyl group will strongly direct the incoming iodine electrophile to the C3 position. The directing effects of the chloro groups would also influence the substitution pattern, but the activating effect of the hydroxyl group is generally dominant.

The introduction of the methoxymethoxy group in the subsequent step is a nucleophilic substitution on methoxymethyl chloride and does not involve substitution on the aromatic ring, thus regioselectivity on the ring is not a concern at this stage.

The successful synthesis of a specific polysubstituted benzene isomer relies on a deep understanding of these directing effects and the careful selection of the order of reactions. In cases where multiple products are possible, the reaction conditions (temperature, solvent, catalyst) can sometimes be tuned to favor the formation of the desired regioisomer. nih.gov For complex substitution patterns, multi-step synthetic sequences involving blocking groups or rearrangement reactions may be necessary to achieve the target molecule with high purity.

Chemical Reactivity and Transformation of 1,4 Dichloro 2 Iodo 3 Methoxymethoxy Benzene

Reactivity of the Aromatic Halogen Substituents

The benzene (B151609) ring of 1,4-dichloro-2-iodo-3-(methoxymethoxy)benzene is substituted with three halogen atoms: two chlorine atoms and one iodine atom. The difference in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) is the primary determinant of the chemoselectivity observed in various reactions, particularly in metal-catalyzed cross-coupling and halogen-metal exchange reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In polyhalogenated substrates like this compound, the reaction can be directed to a specific position with high selectivity. The widely accepted order of reactivity for aryl halides in the oxidative addition step to a Palladium(0) center is I > Br > OTf > Cl. researchgate.net Consequently, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds.

This reactivity difference allows for selective cross-coupling at the C-2 position (the site of iodine substitution) while leaving the two C-Cl bonds intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound. For this compound, a selective Suzuki reaction with an arylboronic acid would be expected to occur exclusively at the C-I bond, yielding a 2-aryl-1,4-dichloro-3-(methoxymethoxy)benzene derivative. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.gov Given the high reactivity of the C-I bond, this compound can be selectively alkynylated at the C-2 position under standard Sonogashira conditions, preserving the chloro substituents. This chemoselectivity is well-documented for polyhaloarenes containing different halogens.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. Similar to the Suzuki and Sonogashira reactions, the Heck reaction would proceed with high selectivity at the most reactive C-I bond of the substrate.

Below is a representative table of conditions for selective cross-coupling reactions on a generic iodo-dichloro-aromatic substrate, illustrating the typical parameters that would be applied to this compound.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventExpected Product
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene2-Aryl-1,4-dichloro-3-(MOM)benzene
SonogashiraR-C≡CHPd(PPh₃)₂Cl₂ / CuIEt₃N or DiPEATHF or DMF1,4-Dichloro-2-(alkynyl)-3-(MOM)benzene
HeckH₂C=CH-R'Pd(OAc)₂ / P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile1,4-Dichloro-2-(alkenyl)-3-(MOM)benzene

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

A critical requirement for the SₙAr reaction to occur under reasonable conditions is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

The compound this compound lacks the necessary activation for facile SₙAr reactions. The substituents present (chloro, iodo, and methoxymethoxy) are either weakly deactivating (halogens) or electron-donating (methoxymethoxy group) by resonance. stackexchange.comquora.com Without a potent EWG to stabilize the anionic intermediate, the energy barrier for the initial nucleophilic attack is prohibitively high. Therefore, displacement of the chloro or iodo substituents via a standard SₙAr pathway would require extremely harsh conditions (high temperatures and pressures) and is generally not a synthetically viable transformation for this substrate.

Halogen–Metal Exchange Reactions and Subsequent Quenching

Halogen–metal exchange is a fundamental organometallic reaction used to prepare organometallic reagents from organic halides. wikipedia.org The reaction is particularly common for the synthesis of organolithium and Grignard reagents. The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl. wikipedia.org

This selectivity allows for the regioselective conversion of the C-I bond of this compound into a carbon-metal bond, leaving the C-Cl bonds untouched. Treatment of the substrate with an alkyllithium reagent, such as n-butyllithium (n-BuLi), typically at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), results in a rapid and selective exchange of the iodine atom. wikipedia.orgethz.ch

This process generates a highly reactive aryllithium intermediate, 2,5-dichloro-3-(methoxymethoxy)phenyllithium. This intermediate can then be "quenched" by adding a suitable electrophile (E⁺), leading to the formation of a new bond at the C-2 position. This two-step sequence provides a powerful method for introducing a wide variety of functional groups onto the aromatic ring with high regiocontrol.

Common electrophiles used for quenching include:

Carbon dioxide (CO₂) , which after acidic workup yields a carboxylic acid.

Aldehydes or ketones , which yield secondary or tertiary alcohols, respectively.

Dimethylformamide (DMF) , which yields an aldehyde.

Alkyl halides , which can be used to introduce alkyl groups.

Reactivity of the Methoxymethoxy (MOM) Ether Group

The methoxymethoxy (MOM) group is a widely used protecting group for alcohols and phenols due to its stability under a range of conditions, including strongly basic, nucleophilic, and reductive environments. wikipedia.org However, it is an acetal (B89532) and is therefore readily cleaved under acidic conditions.

Selective Deprotection Strategies of MOM Ethers

Common deprotection strategies include:

Brønsted Acids: Classic methods involve treatment with strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a protic solvent such as methanol (B129727) or aqueous THF. wikipedia.org

Lewis Acids: A variety of Lewis acids can catalyze the cleavage of MOM ethers.

Mild Acidic Conditions: Reagents like pyridinium (B92312) p-toluenesulfonate (PPTS) can be used for substrates sensitive to strong acids.

Non-Acidic Methods: Certain reagents can effect deprotection under neutral or very mild conditions, offering high chemoselectivity. For instance, the combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl effectively deprotects aromatic MOM ethers. nih.gov

The following table summarizes various reported strategies for the deprotection of phenolic MOM ethers, which are applicable to the target compound.

Reagent(s)SolventTemperatureKey Features
HCl (conc.)Methanol or THF/H₂ORoom Temp to RefluxClassic, strong acid conditions.
TMSOTf, 2,2′-bipyridylAcetonitrile0 °C to Room TempMild, non-acidic, proceeds via a silyl (B83357) ether intermediate. nih.gov
Wells-Dawson Acid (H₆P₂W₁₈O₆₂)1,2-Dichloroethane80 °CHeterogeneous solid acid catalyst, reusable.
ZnBr₂, n-PrSHCH₂Cl₂0 °CRapid and selective, effective for various alcohols and phenols.
CBr₄, PPh₃1,2-Dichloroethane40 °CMild, non-acidic conditions, avoids HBr generation.

Functional Group Interconversions Involving the Oxygen Moiety

Beyond simple deprotection, the MOM ether group can participate in functional group interconversions, allowing for its direct transformation into other functionalities without proceeding through the free phenol (B47542). This approach can offer greater efficiency in multi-step syntheses.

A notable example is the direct conversion of an aromatic MOM ether into a silyl ether. Research has shown that treating an aromatic MOM ether with triethylsilyl triflate (TESOTf) in the presence of 2,2′-bipyridyl does not lead to deprotection, but rather to the formation of a triethylsilyl (TES) ether in high yield. nih.gov This transformation is chemoselective for aromatic MOM ethers over aliphatic ones, providing a strategic tool for differential protection. nih.gov This reaction proceeds under mild conditions and avoids the generation of the free phenol, which might be sensitive to other reagents in the reaction mixture. This allows for the direct exchange of one protecting group (MOM) for another (TES), expanding the synthetic options for manipulating the molecule.

Electrophilic Aromatic Substitution Reactions on the Benzene Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. wikipedia.org The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring. youtube.com

The position of an incoming electrophile on the benzene ring of this compound is determined by the cumulative directing effects of the chloro, iodo, and methoxymethoxy substituents. These effects can be categorized as either activating or deactivating and as ortho-, para-, or meta-directing.

The methoxymethoxy group (-OCH2OCH3) is a strong activating group and an ortho-, para-director. The oxygen atom directly attached to the benzene ring possesses lone pairs of electrons that can be donated to the ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This electron donation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to these sites.

In the case of this compound, the methoxymethoxy group at position 3 is the most powerful activating group and will therefore be the primary determinant of the regioselectivity. The positions ortho and para to the methoxymethoxy group are positions 2, 4, and 6. Positions 2 and 4 are already substituted with iodo and chloro groups, respectively. Therefore, the most likely position for electrophilic attack is position 6 , which is ortho to the methoxymethoxy group and meta to the chloro group at position 1.

The directing effects of the substituents can be summarized in the following table:

SubstituentPositionElectronic Effect (Inductive)Electronic Effect (Resonance)Overall Effect on ReactivityDirecting Effect
-Cl1, 4Electron-withdrawingElectron-donatingDeactivatingOrtho, Para
-I2Electron-withdrawingElectron-donatingDeactivatingOrtho, Para
-OCH2OCH33Electron-withdrawing (minor)Strongly electron-donatingActivatingOrtho, Para

Considering the combined effects, the activation by the methoxymethoxy group outweighs the deactivation by the halogens, and it will direct the incoming electrophile primarily to the vacant ortho position (position 6).

Radical Reactions Involving Halogen Centers

The halogen substituents on this compound can also participate in radical reactions. These reactions typically involve the homolytic cleavage of the carbon-halogen bond, which can be initiated by heat, UV light, or radical initiators.

The relative reactivity of the different halogen centers in radical reactions is dependent on the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker than the C-Cl bond. This difference in bond strength suggests that radical reactions are most likely to occur at the iodo group .

For instance, in the presence of a suitable radical initiator, it is conceivable that the C-I bond could undergo homolysis to form an aryl radical. This aryl radical could then participate in a variety of subsequent reactions, such as hydrogen atom abstraction or addition to an unsaturated system. Free-radical halogenation reactions are a common type of radical substitution. wikipedia.org

BondApproximate Bond Dissociation Energy (kcal/mol)
C-Cl (Aryl)~96
C-I (Aryl)~65

The significantly lower bond dissociation energy of the C-I bond makes it the most probable site for radical initiation on the this compound molecule.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its chemical behavior and for designing synthetic routes.

In electrophilic aromatic substitution reactions, the key intermediate is the arenium ion , also known as a sigma complex. This intermediate is formed when the electrophile attacks the aromatic ring, temporarily disrupting the aromaticity. The stability of the arenium ion is a critical factor in determining the rate and regioselectivity of the reaction.

For electrophilic attack at position 6 of this compound, the resulting arenium ion would be stabilized by resonance, with the positive charge delocalized over the ring. The electron-donating methoxymethoxy group at position 3 would provide significant stabilization to this intermediate through resonance, further favoring attack at the ortho position.

In radical reactions , the primary intermediate would be the aryl radical formed by the homolysis of the C-I bond. The stability of this radical would influence the facility of its formation and its subsequent reactivity. Aryl radicals are generally less stable than alkyl radicals but can be involved in a range of synthetic transformations.

In electrophilic aromatic substitution , the first step, the formation of the arenium ion, is typically the rate-determining step. researchgate.net The activation energy for this step is influenced by the electron density of the aromatic ring and the stability of the arenium ion intermediate. The activating methoxymethoxy group would lower the activation energy for electrophilic attack compared to an unsubstituted benzene ring, despite the deactivating effect of the halogens.

The reaction can be under either kinetic or thermodynamic control. pressbooks.publibretexts.org At lower temperatures, the reaction is likely to be under kinetic control, favoring the product that is formed fastest. In the case of EAS on this molecule, attack at the sterically less hindered and electronically activated position 6 is expected to be the kinetically favored pathway. At higher temperatures, the reaction may become reversible and proceed under thermodynamic control, favoring the most stable product. However, for most EAS reactions, the initial electrophilic attack is effectively irreversible.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Chemistry

Precursor in the Synthesis of Complex Aromatic Systems

The iodo-substituent at the 2-position of 1,4-dichloro-2-iodo-3-(methoxymethoxy)benzene is the most reactive site for transition-metal-catalyzed cross-coupling reactions. This high reactivity of the carbon-iodine bond compared to the carbon-chlorine bonds allows for selective functionalization. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are foundational methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction Type Coupling Partner Potential Product Structure Catalyst System (Example)
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Base
Sonogashira Terminal alkyne Pd(PPh₃)₂, CuI, Base
Heck Alkene Pd(OAc)₂, P(o-tol)₃, Base

The chloro substituents, being less reactive, would likely remain intact under these conditions, allowing for subsequent modifications. This differential reactivity is a key feature that makes this compound a potentially valuable tool for the stepwise construction of highly substituted aromatic rings.

Utility in the Construction of Polycyclic Aromatic Hydrocarbons and Heterocycles

The strategic placement of multiple reactive sites on this compound provides a framework for the synthesis of fused ring systems. Following an initial cross-coupling reaction at the iodo position, the newly introduced group and the adjacent chloro or methoxymethoxy groups could be utilized in cyclization reactions to form polycyclic aromatic hydrocarbons (PAHs) or heterocycles.

For example, after a Sonogashira coupling to introduce a substituted alkyne, an intramolecular cyclization could be envisioned to form a substituted naphthalene (B1677914) or other fused aromatic systems. Furthermore, the potential for this compound to serve as an aryne precursor is noteworthy. Treatment with a strong base could lead to the elimination of HI, generating a highly reactive dichloro-methoxymethoxy-benzyne intermediate. This aryne could then undergo various cycloaddition reactions, for example, with dienes to form complex polycyclic scaffolds.

The synthesis of heterocyclic systems could be achieved by introducing appropriate functional groups via cross-coupling, followed by intramolecular condensation or cyclization reactions. For instance, a Buchwald-Hartwig amination to introduce an amine, followed by reaction with the adjacent methoxymethoxy group (after deprotection to the phenol), could be a route to nitrogen-containing heterocycles.

Application in the Synthesis of Advanced Materials Components (e.g., monomers for polymers)

Functionalized aromatic compounds are crucial as monomers in the synthesis of high-performance polymers. The di-chloro substitution on this compound opens up possibilities for its use in polymerization reactions. For example, after conversion of the iodo group to another functional group, the two chloro atoms could potentially participate in nucleophilic aromatic substitution polymerization reactions.

Alternatively, after modification of the chloro and iodo groups, the resulting derivative could be used in various polymerization techniques. For instance, conversion of the halogens to boronic esters could create a monomer for Suzuki polymerization, a powerful method for synthesizing conjugated polymers with interesting electronic and optical properties. The methoxymethoxy group could be retained in the final polymer to enhance solubility or deprotected to the phenol (B47542) to introduce hydrogen bonding capabilities or a site for further post-polymerization modification.

Contributions to the Synthesis of Natural Product Scaffolds (non-biological targets)

Many natural products contain highly substituted aromatic cores. While no specific examples of the use of this compound in a published total synthesis were found, its structure suggests it could be a valuable starting material for the synthesis of complex fragments of natural products. The ability to sequentially and selectively functionalize the different positions of the benzene (B151609) ring is a key strategy in the synthesis of such intricate molecules.

The methoxymethyl (MOM) protecting group on the phenol is stable to many reaction conditions, including organometallic reagents and cross-coupling conditions, but can be readily removed under acidic conditions. This allows for the unmasking of the hydroxyl group at a later stage in the synthesis, providing a handle for further functionalization or for its participation in key bond-forming reactions to complete the natural product scaffold.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Multidimensional NMR experiments are particularly powerful for a polysubstituted aromatic compound like 1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene, as they reveal through-bond and through-space correlations between nuclei.

Two-dimensional (2D) NMR experiments are essential for mapping the complex network of spin-spin couplings and establishing the atomic connectivity of the molecule.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the aromatic region of the spectrum for this compound, a single cross-peak would be expected, confirming the relationship between the two vicinal aromatic protons, H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. For the target molecule, HSQC would show distinct cross-peaks for each C-H bond, definitively linking the proton signals to their corresponding carbon signals. Key correlations would include those for the two aromatic methines (C-5/H-5 and C-6/H-6), the methylene (B1212753) of the methoxymethyl (MOM) group (O-CH₂-O), and the terminal methyl of the MOM group (O-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This long-range ¹H-¹³C correlation experiment is arguably the most critical for assigning the substitution pattern on the benzene (B151609) ring. It detects correlations over two to three bonds (²JCH and ³JCH), allowing for the assembly of the molecular skeleton. For instance, the aromatic proton H-6 would show a three-bond correlation to the carbon bearing the iodine atom (C-2) and a two-bond correlation to the chlorine-bearing carbon (C-4). Crucially, correlations from the methylene protons of the MOM group (O-CH₂) to the aromatic carbon C-3 would confirm the attachment point of the ether linkage.

The following table summarizes the key predicted 2D NMR correlations for the structural assignment of this compound.

Proton (¹H)COSY Correlation (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
H-5H-6C-5C-1, C-3, C-4, C-6
H-6H-5C-6C-1, C-2, C-4, C-5
O-CH₂-ONoneC-7C-3, C-8
O-CH₃NoneC-8C-7

Table 1: Predicted 2D NMR correlations for this compound. Note: Carbon numbering starts at C-1 (Cl) and proceeds around the ring to C-6. The MOM group carbons are C-7 (-O-CH₂-O-) and C-8 (-O-CH₃).

While 2D NMR techniques like COSY and HMBC establish covalent connectivity, other NMR methods can probe the molecule's preferred three-dimensional shape in solution. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for this purpose, as it detects correlations between protons that are close in space, regardless of their bonding proximity. libretexts.orgnih.gov

For this compound, the primary conformational flexibility lies in the rotation around the C-3—O bond of the methoxymethyl ether. Due to significant steric hindrance from the adjacent large iodine and chlorine substituents, this rotation is expected to be highly restricted. A NOESY experiment could reveal the preferred orientation of the methoxymethyl group relative to the benzene ring. For example, a NOE cross-peak between the methylene protons (O-CH₂-O) and the aromatic proton at C-5 would indicate a conformation where these groups are spatially proximate. The absence of such a correlation, coupled with a potential NOE to the methyl protons, would suggest an alternative conformational preference.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive and precise structural information for a molecule in the solid state. nih.gov This technique would unambiguously confirm the atomic connectivity, substitution pattern, and stereochemistry of this compound.

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, from which the positions of all non-hydrogen atoms can be determined with high precision. This analysis would yield:

Exact Bond Lengths: Precise measurements for all bonds, including C=C bonds within the aromatic ring, C-Cl, C-I, and C-O bonds.

Precise Bond Angles: The angles between adjacent bonds, revealing any distortions from ideal geometries caused by steric strain among the bulky substituents.

Torsion Angles: These define the conformation of the methoxymethoxy group relative to the plane of the benzene ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any non-covalent interactions such as halogen bonding or π-stacking.

This method serves as the ultimate arbiter for structural assignment, providing a static, solid-state picture that complements the dynamic, solution-state information obtained from NMR. uky.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₈H₇Cl₂IO₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺) to the theoretically calculated value.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bonds and the loss of halogen atoms. scribd.comlibretexts.org

Predicted Fragment IonFormulaTheoretical Exact Mass (Da)Origin
[M-CH₃]⁺C₇H₄Cl₂IO₂⁺344.8631Loss of a methyl radical from the MOM group
[M-OCH₃]⁺C₇H₄Cl₂IO⁺328.8682Loss of a methoxy (B1213986) radical
[M-CH₂OCH₃]⁺C₇H₄Cl₂IO⁺312.8733Loss of the methoxymethyl radical (α-cleavage)
[M-I]⁺C₈H₇Cl₂O₂⁺232.9823Loss of an iodine radical

Table 2: Predicted major fragments and their theoretical exact masses for this compound in HRMS.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonding arrangements. libretexts.org

For this compound, the IR and Raman spectra would display a series of characteristic bands confirming the presence of its key structural features.

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100–3050Ar-H
Aliphatic C-H Stretch2980–2850-CH₂-, -CH₃
Aromatic C=C Stretch1580–1450Benzene Ring
Asymmetric/Symmetric C-O-C Stretch1150–1050Acetal (B89532) (MOM group)
C-Cl Stretch850–750Ar-Cl
C-H Out-of-Plane Bending900–675Substituted Benzene

Table 3: Predicted characteristic vibrational frequencies for this compound.

The specific pattern of the C-H out-of-plane bending bands in the 900–675 cm⁻¹ region can also provide corroborating evidence for the 1,2,4,5-tetrasubstitution pattern of the benzene ring. acs.org

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exclusively used to study chiral molecules—molecules that are non-superimposable on their mirror images. saschirality.org These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light.

The parent compound, this compound, is an achiral molecule. It possesses a plane of symmetry that is coplanar with the benzene ring, meaning the molecule is superimposable on its mirror image. As a result, it does not exhibit optical activity. Therefore, chiroptical spectroscopy is not an applicable technique for the structural analysis of this specific compound. cas.cz

Computational and Theoretical Investigations of 1,4 Dichloro 2 Iodo 3 Methoxymethoxy Benzene

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For 1,4-dichloro-2-iodo-3-(methoxymethoxy)benzene, DFT calculations would elucidate the distribution of electrons and the nature of its molecular orbitals, which are fundamental to its chemical behavior.

The electronic properties of this compound are determined by the interplay of its various substituents. The chlorine and iodine atoms act as electron-withdrawing groups through induction, while also possessing lone pairs that can participate in resonance. The methoxymethoxy group is primarily an electron-donating group due to the resonance effect of the oxygen atoms.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. In substituted benzenes, the HOMO is often associated with the π-system of the aromatic ring, while the LUMO is a π* anti-bonding orbital. DFT studies on analogous dihalobenzenes and iodobenzene (B50100) reveal that halogen substituents can lower the energy of the frontier orbitals. acs.orgresearchgate.netnih.gov For instance, the ionization energies of iodobenzene have been extensively studied, providing insight into the energy levels of its molecular orbitals. nih.govaip.org The presence of the electron-donating methoxymethoxy group would be expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing halogens would lower the LUMO energy, increasing its susceptibility to nucleophilic attack.

Table 1: Representative Calculated Electronic Properties of Analogous Aromatic Compounds

Compound Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Chlorobenzene DFT/B3LYP/6-31G(d,p) -6.98 -0.65 6.33
Iodobenzene DFT/B3LYP/LanL2DZ -6.54 -1.12 5.42
Anisole (B1667542) DFT/B3LYP/6-311++G(d,p) -5.89 -0.41 5.48

Note: These values are illustrative and sourced from various computational studies on analogous compounds. Direct calculation for this compound is required for precise values.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. For this compound, the ESP would show regions of negative potential (electron-rich) and positive potential (electron-poor).

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of novel compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool. For this compound, the chemical shifts of the aromatic protons would be influenced by the combined electronic effects of the substituents. The electron-donating methoxymethoxy group would tend to shield the aromatic protons, shifting them upfield, while the electron-withdrawing halogens would have a deshielding effect, moving them downfield. The precise shifts would depend on the relative positions of the protons to these groups. Computational models, such as the GIAO (Gauge-Including Atomic Orbital) method, are frequently used for this purpose. modgraph.co.uknih.gov Studies on halobenzenes have shown that while good predictions can be made, anomalous effects, particularly for heavier halogens, require sophisticated models that account for anisotropy and steric effects. modgraph.co.uknih.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. researchgate.net For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and the methoxy (B1213986) group, C-O stretching of the ether linkages, and C-Cl and C-I stretching. The calculated frequencies for substituted benzenes generally show good agreement with experimental data, although scaling factors are often applied to improve the match. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Analogous Molecules

Functional Group Molecule Type Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch Substituted Benzenes 3100 - 3000
C-O Stretch (Aryl Ether) Anisole Derivatives 1270 - 1230
C-Cl Stretch Chlorobenzenes 800 - 600

Note: These are typical ranges from computational studies on similar compounds and may vary in the target molecule.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can map out the energy landscape of a chemical reaction, identifying intermediates and transition states. For this compound, several reaction types are of interest.

Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing chloro and iodo groups could make the ring susceptible to SNAr, particularly at the positions ortho and para to these groups. libretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org Computational studies on SNAr reactions detail a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). libretexts.org The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing substituents. libretexts.orgmasterorganicchemistry.com Modeling this reaction for the target molecule would involve calculating the activation barriers for nucleophilic attack at the various halogenated positions.

Metal-Catalyzed Cross-Coupling: The C-I bond is a common site for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.orgnih.govresearchgate.netmdpi.comresearchgate.net DFT studies have extensively modeled the catalytic cycle of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. researchgate.netmdpi.com The activation energy for the oxidative addition of the aryl halide to the metal center is a critical step. acs.org Theoretical analysis could predict the relative reactivity of the C-I versus the C-Cl bonds in this compound under various catalytic conditions.

Molecular Dynamics Simulations for Conformational Landscapes

The methoxymethoxy group introduces conformational flexibility. Molecular dynamics (MD) simulations or conformational searches using quantum mechanical methods can explore the potential energy surface to identify stable conformers and the energy barriers between them.

Studies on anisole and o-dimethoxybenzene provide relevant insights. rsc.orgacs.org The rotation around the Ar-O and O-CH₂ bonds of the methoxymethoxy group would define the conformational landscape. For anisole, the planar conformation where the methoxy group is in the plane of the benzene (B151609) ring is the most stable. acs.org In o-dimethoxybenzene, both coplanar and perpendicular arrangements of the methoxy groups are found to be low in energy. rsc.org For this compound, steric hindrance from the adjacent iodo and chloro substituents would likely play a significant role in determining the preferred orientation of the methoxymethoxy group. MD simulations could also provide information about the molecule's dynamics in different solvent environments. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to correlate molecular descriptors with chemical reactivity. While no specific QSRR studies exist for this compound, the principles of QSRR can be applied using computationally derived descriptors.

Electronic parameters such as HOMO/LUMO energies, atomic charges, and electrostatic potentials, as discussed in section 6.1, would be key descriptors. For instance, the LUMO energy could be correlated with the rate of a nucleophilic aromatic substitution reaction. Steric descriptors, derived from the molecule's 3D structure, would also be important, especially in predicting the regioselectivity of reactions. By building a dataset of related halogenated and methoxylated aromatic compounds with known reactivity, a QSRR model could potentially be developed to predict the reactivity of the target molecule.

Synthesis and Investigation of Analogues and Derivatives

Systematic Modification of Halogen Substituents

The halogen substituents on the benzene (B151609) ring of 1,4-dichloro-2-iodo-3-(methoxymethoxy)benzene offer multiple sites for modification, enabling the synthesis of a diverse range of analogues. The differential reactivity of the halogens—iodine versus chlorine—is a key factor in devising selective functionalization strategies. Generally, the carbon-iodine bond is weaker and more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions compared to the carbon-chlorine bonds. google.comnih.gov This reactivity difference allows for the selective replacement of the iodine atom while leaving the chlorine atoms intact.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

BondBond Dissociation Energy (kcal/mol)
C-I~65
C-Cl~81

This table is generated based on general principles of organic chemistry.

Common modifications include:

Replacement of Iodine: The iodine atom can be selectively replaced with various groups using reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of alkyl, aryl, alkynyl, and amino groups at the C-2 position.

Replacement of Chlorine: While less reactive, the chlorine atoms can also be substituted, typically under more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts). nih.gov This provides a pathway to di- or tri-functionalized analogues.

Halogen Exchange: It is also possible to replace the existing halogens with others. For instance, a bromo-analogue could be synthesized, which might offer a different reactivity profile in subsequent reactions. Fluorinated analogues could also be of interest, though their synthesis would likely require different starting materials or specialized fluorinating reagents.

Metal-Halogen Exchange: Regioselective bromine/magnesium exchange reactions are a powerful tool for the selective functionalization of polyhalogenated arenes. organic-chemistry.orguchicago.edu A similar approach could be envisioned for iodine/magnesium or lithium/iodine exchange, providing a nucleophilic carbon center for reaction with various electrophiles.

The regioselectivity of these modifications is influenced by both electronic and steric factors. The methoxymethoxy group and the existing halogen substituents will direct incoming groups to specific positions on the aromatic ring. fiveable.meoup.com

Exploration of Different Protecting Groups for the Phenolic Hydroxyl

The methoxymethyl (MOM) ether in this compound serves as a protecting group for the phenolic hydroxyl. The choice of protecting group is critical in multi-step synthesis, as it must be stable under certain reaction conditions and easily removable when desired. wikipedia.org The exploration of different protecting groups is essential for developing versatile synthetic routes to analogues of the target compound.

Table 2: Common Protecting Groups for Phenols and Their Cleavage Conditions

Protecting GroupAbbreviationStabilityCommon Cleavage Conditions
Methoxymethyl etherMOMStable to bases, nucleophiles, and some reducing agents. Labile to acids. adichemistry.comorganic-chemistry.orgMild acidic conditions (e.g., HCl in methanol (B129727), ZnBr2/n-PrSH). wikipedia.orgresearchgate.net
Benzyl (B1604629) etherBnStable to a wide range of conditions except for hydrogenolysis. libretexts.orgCatalytic hydrogenation (e.g., H₂, Pd/C). libretexts.org
tert-Butyldimethylsilyl etherTBDMSStable to bases and many synthetic reagents. Labile to acids and fluoride (B91410) ions. libretexts.orgFluoride ion sources (e.g., TBAF) or acidic conditions. fiveable.me
AcetylAcStable to acidic conditions. Labile to bases. libretexts.orgBasic hydrolysis (e.g., K₂CO₃ in methanol). libretexts.org
TetrafluoropyridylTFPStable to a range of conditions including acid and base. rsc.orgMild conditions with KF, 18-crown-6, and methyl thioglycolate. rsc.org

The suitability of a particular protecting group depends on the planned synthetic sequence. For instance:

Silyl (B83357) ethers (e.g., TBDMS, TIPS): These are widely used due to their ease of introduction and removal under mild, non-acidic conditions (using fluoride ions), which is advantageous if other acid-sensitive groups are present. libretexts.orgnih.gov

Benzyl ethers (Bn): The benzyl group is very robust and stable to many reagents, making it suitable for syntheses involving harsh conditions. Its removal by hydrogenolysis is a clean and efficient process, provided no other functional groups are sensitive to reduction. libretexts.org

Acyl groups (e.g., Acetyl, Benzoyl): These are easily introduced and are stable to acidic conditions. However, their lability towards bases can be a limitation in reactions requiring basic conditions. libretexts.orgscirp.org

The choice of protecting group can also influence the reactivity of the molecule. For example, a bulky silyl ether might sterically hinder reactions at the adjacent C-2 position.

Introduction of Additional Functional Groups onto the Aromatic Ring

The introduction of additional functional groups onto the aromatic ring of this compound or its analogues can lead to compounds with novel properties. This can be achieved through several strategies:

Cross-Coupling Reactions: As mentioned in section 7.1, the halogen substituents, particularly the iodine, are excellent handles for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of carbon-based functional groups (e.g., alkyl, aryl, vinyl, alkynyl) and heteroatom-based groups (e.g., amines, ethers, sulfides). nih.gov

Electrophilic Aromatic Substitution: The introduction of functional groups such as nitro (-NO₂) or acyl groups can be attempted via electrophilic aromatic substitution. However, the existing substituents (two chlorines, an iodine, and a MOM ether) are all ortho, para-directing, but the halogens are deactivating. oup.com The high degree of substitution and the deactivating effect of the halogens might make such reactions challenging and could lead to mixtures of products.

Directed Ortho-Metalation (DoM): The methoxymethoxy group could potentially act as a directed metalation group, allowing for the deprotonation of the adjacent C-4 position with a strong base (e.g., an organolithium reagent), followed by quenching with an electrophile. However, the presence of the iodine at C-2 might interfere through a halogen-metal exchange.

Functional Group Interconversion: Once a new functional group has been introduced, it can be further modified. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functional groups. An introduced ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol.

Table 3: Examples of Functional Group Introduction via Cross-Coupling

ReactionCoupling PartnerIntroduced Functional Group
Suzuki CouplingArylboronic acidAryl
Sonogashira CouplingTerminal alkyneAlkynyl
Buchwald-Hartwig AminationAmineAmino
Heck CouplingAlkeneAlkenyl

This table provides illustrative examples of common cross-coupling reactions.

Structure-Reactivity Relationship Studies in Related Polyhalogenated Aryl Ethers

The reactivity of polyhalogenated aryl ethers is governed by a complex interplay of electronic and steric effects of the substituents.

Steric Effects: The presence of multiple substituents on the aromatic ring can create significant steric hindrance, which can influence the rate and regioselectivity of reactions. For example, a bulky protecting group on the hydroxyl function can hinder substitution at the adjacent positions.

Reactivity of C-X Bonds: In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the carbon-halogen bond is enhanced by electron-withdrawing groups ortho or para to the halogen. In the case of the target compound, the electronic effects are complex. In transition-metal-catalyzed reactions, the order of reactivity is typically C-I > C-Br > C-Cl, which is a key aspect for selective functionalization. google.comnih.gov

Influence of the Ether Group: The nature of the ether group can also influence reactivity. For example, the MOM group can be cleaved under acidic conditions, which needs to be considered when planning a synthetic sequence. adichemistry.comwikipedia.org The ether oxygen can also have a directing effect in metalation reactions.

Studies on related polyhalogenated aryl ethers would involve systematic variation of the halogen type and position, as well as the nature of the ether group, and then subjecting these compounds to a standard set of reactions to quantify the effects on reaction rates and product distributions.

Comparison of Synthetic Strategies for Analogues and the Target Compound

Strategy 1: Late-Stage Iodination

This strategy would involve starting from a readily available dichlorophenol, protecting the hydroxyl group, and then performing a regioselective iodination.

Protection: 2,5-Dichlorophenol (B122974) is treated with a suitable protecting group precursor, for example, chloromethyl methyl ether in the presence of a base, to form 1,4-dichloro-2-(methoxymethoxy)benzene (B6354678).

Iodination: The protected phenol (B47542) is then subjected to iodination. A variety of iodinating agents can be used, such as iodine in the presence of an oxidizing agent (e.g., nitric acid or hydrogen peroxide) or N-iodosuccinimide (NIS). researchgate.net The regioselectivity of this step is crucial and will be directed by the existing substituents.

Strategy 2: Early-Stage Iodination

This approach involves introducing the iodine atom at an earlier stage of the synthesis.

Iodination of a Dichlorobenzene Derivative: Start with a dichlorobenzene derivative that can be converted to a phenol, for example, a dichloroaniline. Iodination of the aniline (B41778) followed by diazotization and hydrolysis could yield the desired iododichlorophenol. google.com

Protection: The resulting 2,5-dichloro-6-iodophenol would then be protected with the desired protecting group.

Strategy 3: Building the Ring from Substituted Precursors

While less common for simple substituted benzenes, it is theoretically possible to construct the aromatic ring through cyclization reactions of appropriately functionalized acyclic precursors. This approach is generally more complex and lower-yielding for this type of target molecule.

Comparison of Strategies

FeatureStrategy 1 (Late-Stage Iodination)Strategy 2 (Early-Stage Iodination)
Starting Materials Readily available dichlorophenols.May require multi-step synthesis of the starting material.
Key Step Regioselective iodination of a substituted benzene.Diazotization and hydrolysis of a polyhalogenated aniline.
Regiocontrol Potentially challenging, might lead to isomeric mixtures.Regiocontrol is established early in the synthesis.
Overall Efficiency Likely fewer steps and potentially higher overall yield if the iodination is selective.May involve more steps and harsher conditions (e.g., diazotization).

For the synthesis of a library of analogues with different substituents at the C-2 position, Strategy 1 is likely the most convergent and efficient, as the common intermediate 1,4-dichloro-2-(methoxymethoxy)benzene could be synthesized on a large scale and then diversified through selective iodination and subsequent cross-coupling reactions.

Q & A

Q. Table 1: Representative Synthetic Conditions

MethodCatalyst/ReagentsSolventYieldPurificationReference
Suzuki-Miyaura couplingPd(PPh₃)₄, CuIEthyl acetate65–74%Column chromatography
HalogenationNIS (N-iodosuccinimide)DCM~70%Recrystallization

Basic: What analytical techniques are critical for characterizing this compound and verifying its structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR (DMSO-d₆ or CDCl₃) identify substituent positions and MOM group integrity (δ 3.3–3.5 ppm for methoxy protons) ().
  • Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight (e.g., [M+H]⁺ or [M–I]⁺ fragments) ().
  • Melting Point Analysis : Validates purity (e.g., sharp mp ranges like 108–110°C indicate homogeneity) ().

Q. Table 2: Key Analytical Data

TechniqueObserved DataReference
¹H NMR (CDCl₃)δ 7.2–7.8 (aromatic H), 3.4 (MOM OCH₃)
HRMSm/z 342.92 [M+H]⁺ (calc. 342.91)
Melting Point108–110°C

Advanced: How can reaction conditions be optimized to improve yields and minimize by-products?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (e.g., SPhos) to enhance coupling efficiency ().
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate halogen exchange, while EtOAc reduces side reactions ().
  • Temperature Control : Lower temperatures (0–5°C) suppress iodine displacement during MOM protection ().

Advanced: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent iodobenzene degradation (common in aryl iodides).
  • Hydrolytic Stability : Monitor MOM group cleavage under acidic/humid conditions via TLC or HPLC ().
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >150°C) ().

Advanced: How can computational modeling aid in predicting reactivity or spectroscopic properties?

Methodological Answer:

  • DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian or ORCA) to validate experimental data ().
  • Reaction Pathway Simulation : Study iodine substitution energetics via transition-state modeling (software: Gaussian, VASP).
  • Solvent Interaction Models : COSMO-RS predicts solubility and stability in different solvents ().

Advanced: How should researchers address contradictions in spectroscopic or synthetic data?

Methodological Answer:

  • Triangulation : Cross-validate NMR with IR (C–O stretches at 1100 cm⁻¹ for MOM) and GC-MS ().
  • By-product Analysis : Use LC-MS to identify impurities (e.g., dehalogenated products) and adjust reaction stoichiometry ().
  • Reproducibility Checks : Replicate syntheses with controlled variables (e.g., anhydrous vs. humid conditions) ().

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